molecular formula C11H13F3O4 B1317014 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol CAS No. 207502-47-4

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Cat. No.: B1317014
CAS No.: 207502-47-4
M. Wt: 266.21 g/mol
InChI Key: ZFJMAVOAVACYQJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a chiral alcohol building block of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular structure integrates a polar trifluoroethyl alcohol group with an electron-rich 3,4,5-trimethoxyphenyl ring, a motif known for its biological relevance. This combination makes the compound a valuable precursor for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and specialized ligands . Researchers utilize this compound to develop novel chemical entities, leveraging the physicochemical influence of the trifluoromethyl group to enhance metabolic stability and binding affinity. The compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5,10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJMAVOAVACYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572893
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207502-47-4
Record name 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Compounds such as (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () share the 3,4,5-trimethoxyphenyl group but replace the trifluoroethanol with an α,β-unsaturated ketone (chalcone) system. These derivatives exhibit:

  • Antimicrobial Activity : Demonstrated via the Kirby-Bauer method against bacterial and fungal strains .
  • Electronic Substituent Effects : Substituents on the benzaldehyde moiety influence reactivity and bioactivity, as analyzed through Hammett correlations .

Combretastatin Analogs

Combretastatin A-4 derivatives (e.g., phosphate prodrugs in ) feature a 3,4,5-trimethoxyphenyl group linked to a stilbene scaffold. These compounds:

  • Anticancer Activity : Inhibit tubulin polymerization, with prodrugs (e.g., sodium phosphate salt 1n) developed to improve water solubility .
  • Structural Flexibility : The stilbene double bond allows for cis/trans isomerism, critical for binding to tubulin .

Key Difference : The target compound lacks the stilbene bridge, which is essential for Combretastatin’s microtubule-disrupting activity. However, its trifluoromethyl group may offer unique electronic effects for alternative targets.

3,4-Diaryl-2(5H)-Furanones

Examples include 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone (), which exhibit:

  • Potent Cytotoxicity: ED₅₀ values <20 nM in cancer cell lines, attributed to diaryl substitution and furanone ring strain .
  • Mechanistic Diversity : These compounds may target topoisomerases or induce apoptosis via reactive oxygen species (ROS) .

Key Difference: The furanone’s rigid heterocyclic structure contrasts with the target compound’s flexible ethanol chain, suggesting divergent binding modes.

Glycol Derivatives

Examples like 1-(3,4,5-trimethoxyphenyl)-1',2'-ethanediol () feature diol groups instead of trifluoroethanol. These compounds:

  • Hydrophilicity : The diol group increases water solubility compared to the target compound’s -CF₃ group .

Enone Derivatives

3-Phenyl-1-(3,4,5-trimethoxyphenyl)-trans-prop-2-en-1-one () shares the trimethoxyphenyl group but includes an α,β-unsaturated ketone. These enones:

  • Synthetic Utility : Serve as intermediates for pyrrole-based tubulin inhibitors (e.g., ) .
  • Anticancer Potential: Derivatives induce ferroptosis in glioblastoma and ovarian cancers .

Key Difference: The enone’s conjugated system enables Michael addition reactions, a reactivity absent in the target compound.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) logP Biological Activity
Target Compound -CF₃, -CH(OH)-, 3,4,5-OMePh 301.69 1.167 Not reported
(E)-3-Phenyl-1-(3,4,5-OMePh)prop-2-en-1-one α,β-unsaturated ketone, 3,4,5-OMePh ~330 ~2.5 Antimicrobial
Combretastatin A-4 Prodrug (1n) Stilbene, phosphate ester, 3,4,5-OMePh ~580 ~1.8 Anticancer (tubulin)
3,4-Diaryl-2(5H)-furanone Diaryl, furanone, 3,4,5-OMePh ~350 ~2.0 Cytotoxic (ED₅₀ <20 nM)

Table 2: Bioactivity Highlights

Compound Class Mechanism of Action Potency/IC₅₀ Reference
Chalcones Microbial membrane disruption Moderate (Kirby-Bauer)
Combretastatin Prodrugs Tubulin polymerization inhibition Low nM range
Furanones Topoisomerase inhibition/ROS induction ED₅₀ <20 nM
Enones Ferroptosis induction µM range

Biological Activity

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is an organic compound characterized by its trifluoromethyl and trimethoxyphenyl groups attached to an ethanol backbone. Its molecular formula is C11_{11}H13_{13}F3_3O4_4, and it is primarily synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetaldehyde in the presence of reducing agents like sodium borohydride. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural features which enhance its interaction with various biological targets. The trifluoromethyl group significantly increases lipophilicity and can influence the compound's binding affinity to enzymes and receptors. This compound may exhibit enzyme inhibition or modulation of protein function, although specific targets have yet to be extensively documented in literature.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, potentially scavenging free radicals and reducing oxidative stress.

Safety Profile

Safety data indicate that this compound poses certain risks. It is classified under acute toxicity (oral category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A). Specific target organ toxicity has also been noted . These findings highlight the necessity for careful handling and further toxicological studies.

Synthesis and Characterization

The synthesis process involves controlled conditions to optimize yield and purity. The reaction typically requires a reducing agent like sodium borohydride to facilitate the formation of the desired product from the aldehyde precursors.

Comparative Biological Studies

A study comparing various methoxy-substituted phenolic compounds indicated that those with trifluoromethyl substitutions exhibited enhanced biological activities compared to their non-fluorinated counterparts. This trend suggests that the trifluoromethyl group may play a crucial role in modulating biological effects .

Property Value
Molecular FormulaC11_{11}H13_{13}F3_{3}O4_{4}
Molecular Weight264.198 g/mol
CAS Number207502-47-4
Antioxidant ActivityModerate
Anticancer ActivityIC50_{50}: 0.25 - 1 μg/mL
Acute ToxicityOral (Category 4)
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2A

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reduction of its ketone precursor, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone, using NaBH₄ in ethanol under reflux (2.5 hours, ~21% yield) . Alternative routes may involve Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with trifluoroacetophenone derivatives under basic conditions (e.g., NaOH in ethanol at 25°C for 24 hours), as seen in analogous syntheses of structurally related alcohols . Optimization of solvent polarity, temperature, and catalyst (e.g., TfOH in micro-flow reactors) can improve yields .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C-NMR : Key signals include a broad hydroxyl peak (~1–5 ppm for ethanol derivatives), trifluoromethyl singlet (-CF₃ at ~120–125 ppm in ¹³C), and aromatic protons from the trimethoxyphenyl group (δ 6.5–7.5 ppm) .
  • IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹), C-F (~1100–1250 cm⁻¹), and aromatic C-O (methoxy groups at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 266.21906 (calculated for C₁₁H₁₃F₃O₄) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Recrystallization from ethanol/n-hexane mixtures (common for polar fluorinated alcohols) or column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 30–50% EtOAc) . Purity (>97%) is validated via TLC (silica gel F₂₅₄) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

  • Methodology : Evaluate tubulin polymerization inhibition (IC₅₀) using fluorescence-based assays with purified tubulin . Compare with analogs lacking the -CF₃ group to assess enhanced lipophilicity and metabolic stability. Molecular docking (e.g., Autodock Vina) into the colchicine-binding site of β-tubulin can highlight hydrophobic interactions mediated by -CF₃ .

Q. What strategies resolve contradictions in reported synthetic yields for similar fluorinated alcohols?

  • Methodology : Analyze competing side reactions (e.g., over-reduction or ether formation) via LC-MS monitoring. For example, NaBH₄ may incompletely reduce ketones in polar protic solvents, while LiAlH₄ could degrade methoxy groups . Kinetic studies under varying temperatures (25–80°C) and solvent systems (e.g., THF vs. ethanol) clarify optimal conditions .

Q. How can computational methods predict the compound’s solubility and bioavailability?

  • Methodology : Use COSMO-RS simulations to calculate partition coefficients (logP) and solubility in aqueous/organic phases. Compare with experimental data from shake-flask assays (e.g., PBS buffer vs. octanol) . Molecular dynamics (MD) simulations assess membrane permeability using lipid bilayer models .

Q. What role does the 3,4,5-trimethoxyphenyl moiety play in stabilizing the compound’s conformation during biological interactions?

  • Methodology : Perform X-ray crystallography or NOESY NMR to determine spatial arrangement. The methoxy groups’ electron-donating effects enhance π-π stacking with aromatic residues in target proteins (e.g., tubulin), as shown in SAR studies of trimethoxyphenyl-containing anticancer agents .

Q. How can reaction scalability be improved for industrial research without compromising purity?

  • Methodology : Adopt continuous-flow microreactors (e.g., TfOH-mediated alkylation) to enhance mixing and heat transfer, reducing side products . Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

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